molecular formula C12H12N6O B6533349 3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060184-54-4

3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Número de catálogo: B6533349
Número CAS: 1060184-54-4
Peso molecular: 256.26 g/mol
Clave InChI: IZXOQSBZROHLKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold, a heterocyclic system notable for its antiviral and antitumor applications. Its structure features a triazolo-pyrimidine core with a 3-ethyl substituent and a 6-(pyridin-3-yl)methyl group. This substitution pattern is critical for its biological activity, particularly against chikungunya virus (CHIKV), where it targets the viral nsP1 protein—a key enzyme in viral RNA capping .

The pyridine moiety at position 6 enhances target binding via hydrogen bonding or π-π interactions, while the ethyl group at position 3 balances steric bulk and metabolic stability. Structural analogs of this compound have been explored extensively, revealing insights into structure-activity relationships (SAR) and resistance mechanisms .

Propiedades

IUPAC Name

3-ethyl-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-2-18-11-10(15-16-18)12(19)17(8-14-11)7-9-4-3-5-13-6-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXOQSBZROHLKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CN=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting with the construction of the triazole ring. One common approach is the cyclization of a suitable precursor containing the pyrimidinone core and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to produce larger quantities. This involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology

In biological research, 3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs to treat various diseases.

Industry

In industry, this compound may be used as a building block for the synthesis of more complex chemicals. Its applications could extend to the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 3-ethyl-6-[(pyridin-3-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substitution at Position 3: Alkyl vs. Aryl Groups

The 3-position substituent significantly impacts antiviral activity and pharmacokinetics:

  • 3-Ethyl derivative (target compound): The ethyl group provides moderate steric hindrance, optimizing nsP1 binding while maintaining solubility. This contrasts with bulkier groups (e.g., benzyl in 3-benzyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ), which may reduce cell permeability due to increased lipophilicity .
  • 3-Methyl derivative (3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one ): Smaller substituents like methyl improve metabolic stability but may weaken binding affinity compared to ethyl .
  • 3-Aryl derivatives (e.g., MADTP series): Compounds like 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones exhibit potent antiviral activity but face resistance mutations (e.g., P34S, T246A in CHIKV nsP1) due to rigid aromatic interactions .

Substitution at Position 6: Pyridinylmethyl vs. Aliphatic/Aromatic Groups

  • 6-(Pyridin-3-yl)methyl (target compound): The pyridine ring enhances target engagement through hydrogen bonding with nsP1 residues, as seen in MADTP analogs .
  • 6-Hexyl (e.g., 2-(4-chlorophenyl)-6-hexyl-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one [10a] ): Aliphatic chains improve lipophilicity but reduce specificity, leading to off-target effects .
  • 6-Butyl (e.g., 6-butyl-2-(4-nitrophenyl)-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one [10b] ): Shorter chains maintain moderate activity but lower solubility compared to pyridinylmethyl derivatives .

Physicochemical Properties

Compound LogP* Solubility (µg/mL) pKa Key Features
Target Compound ~2.1 Moderate (~50) ~8.0 Balanced lipophilicity, H-bonding
3-Methyl analog ~1.7 High (~100) ~8.0 High solubility, low potency
3-Benzyl analog ~3.5 Low (~10) ~7.5 High lipophilicity, toxicity risks
MADTP-314 (3-aryl) ~2.8 Moderate (~30) ~7.8 High potency, resistance-prone

*Predicted values based on structural analogs.

Key Research Findings

SAR Insights :

  • Position 3 : Ethyl substituents optimize nsP1 binding without inducing resistance mutations common in aryl derivatives .
  • Position 6 : Pyridinylmethyl groups enhance target specificity compared to aliphatic chains, as seen in 10a-b .

Toxicity Profile :

  • The target compound’s ethyl and pyridinylmethyl groups correlate with lower cytotoxicity than 3-benzyl or nitro-substituted analogs (e.g., 10b ) .

Mechanistic Advantages :

  • Unlike 8-azaguanine derivatives (e.g., 8-azaguanine ), the triazolo-pyrimidine core avoids incorporation into host nucleic acids, reducing off-target effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.